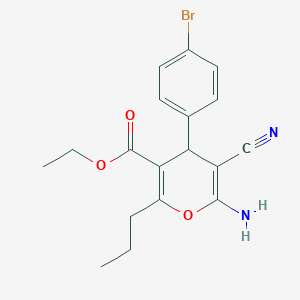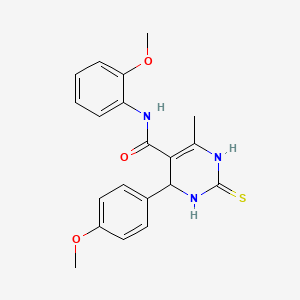
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as MBMP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. MBMP belongs to the class of compounds known as piperidinecarboxamides, which have been shown to have various biological activities.
作用机制
The mechanism of action of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is not fully understood, but several studies have suggested that it interacts with various molecular targets in cells. N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases, enzymes that play a role in gene expression and cell proliferation. It has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and transient receptor potential channels, which are involved in pain signaling.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. In neuronal cells, N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to protect against oxidative stress-induced damage and inhibit the aggregation of amyloid beta. In animal models of neuropathic pain, N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to reduce pain behavior.
实验室实验的优点和局限性
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its synthetic accessibility and purity. The synthesis of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is relatively simple and can be performed in a few steps. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy and HPLC. However, N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity. The solubility of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can be improved through the use of organic solvents or co-solvents. The toxicity of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can be assessed through various toxicity assays, including MTT assays and LD50 tests.
未来方向
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has shown promising results in various scientific research applications, and there are several future directions for its study. One potential direction is the development of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide as a therapeutic agent for cancer and neurodegenerative disorders. The efficacy and safety of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can be further evaluated in animal models and clinical trials. Another potential direction is the study of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide's mechanism of action and molecular targets. The interaction of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide with various molecular targets can be studied through the use of molecular docking and in vitro assays. Finally, the synthesis of structural analogs of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can be explored to improve its potency and selectivity.
合成方法
The synthesis of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 4-methoxybenzylamine with 4-methylbenzylchloride in the presence of a base, followed by the reaction of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained after purification through column chromatography. The synthesis of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been reported in several studies, and the purity of the compound has been confirmed through various analytical techniques.
科学研究应用
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and pain management. Several studies have reported the anticancer activity of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In neurodegenerative disorders, N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been studied for its neuroprotective properties. It has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease, and protect neuronal cells from oxidative stress-induced damage. N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been studied for its potential analgesic properties, as it has been shown to reduce pain in animal models of neuropathic pain.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-3-5-19(6-4-17)16-24-13-11-20(12-14-24)22(25)23-15-18-7-9-21(26-2)10-8-18/h3-10,20H,11-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOJDEIIOZUYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)

![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)

